REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:4]=[C:5]([NH2:11])[C:6]([O:9][CH3:10])=[N:7][CH:8]=1.C(#N)C.[CH3:15][S:16](Cl)(=[O:18])=[O:17]>N1C=CC=CC=1>[Br:2][C:3]1[CH:4]=[C:5]([NH:11][S:16]([CH3:15])(=[O:18])=[O:17])[C:6]([O:9][CH3:10])=[N:7][CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC=1C=C(C(=NC1)OC)N
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
101 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
56.4 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
Having stirred at 20° C. for a further 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
ALIQUOT
|
Details
|
the mixture is sampled
|
Type
|
CUSTOM
|
Details
|
The completed reaction
|
Type
|
CUSTOM
|
Details
|
is quenched by the addition of water over 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
maintaining the mixture at 20° C.
|
Type
|
TEMPERATURE
|
Details
|
with increased stirrer speed
|
Type
|
STIRRING
|
Details
|
The resulting slurry is stirred for 17 hours
|
Duration
|
17 h
|
Type
|
FILTRATION
|
Details
|
filtered in vacuo
|
Type
|
WASH
|
Details
|
The cake is washed with 3:1 water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
acetonitrile (2×50 mL, 2×0.5 vols) and then dried under vacuum at 40-45° C.
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)OC)NS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |